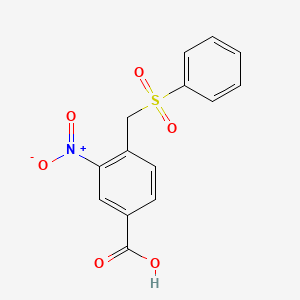
Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- is an organic compound with a complex structure that includes a benzoic acid core substituted with nitro and phenylsulfonylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- typically involves multiple steps One common method starts with the nitration of benzoic acid to produce 3-nitrobenzoic acidThe reaction conditions often involve the use of strong acids like sulfuric acid and catalysts such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 3-amino-4-((phenylsulfonyl)methyl)benzoic acid .
Scientific Research Applications
Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- involves its interaction with molecular targets through its functional groups. The nitro group is highly electron-withdrawing, which affects the electron density of the aromatic ring and influences its reactivity. The phenylsulfonylmethyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can modulate the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Similar structure but lacks the phenylsulfonylmethyl group.
4-Nitrobenzoic acid: Similar structure but with the nitro group in a different position.
Benzoic acid: The parent compound without any substituents
Uniqueness
Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- is unique due to the presence of both nitro and phenylsulfonylmethyl groups, which confer distinct chemical and biological properties.
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- , exploring its biological activity through various studies, case analyses, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C13H12N2O5S
- Molecular Weight : 308.31 g/mol
- Functional Groups : Nitro group (-NO2), sulfonyl group (-SO2R), and a benzoic acid moiety.
Research indicates that benzoic acid derivatives can interact with various biological targets, including enzymes and cellular pathways. The compound under discussion has shown potential in:
- Enzyme Inhibition : It has demonstrated significant inhibition of carbonic anhydrases (CA IX and CA II), with IC50 values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II, highlighting its selectivity for CA IX over CA II .
- Induction of Apoptosis : In studies involving the MDA-MB-231 breast cancer cell line, the compound induced apoptosis, evidenced by a substantial increase in annexin V-FITC-positive cells from 0.18% to 22.04% .
Antimicrobial Activity
Benzoic acid derivatives are known for their antimicrobial properties. The compound has been evaluated against various pathogens:
Cytotoxicity and Antiproliferative Effects
The compound's cytotoxic effects have been assessed in several cancer cell lines:
- Cytotoxicity Assays : The compound demonstrated cytotoxic effects in cell-based assays, with IC50 values indicating its potential as an anticancer agent .
- Mechanistic Studies : The activation of apoptotic pathways suggests that this compound could serve as a lead for developing new cancer therapeutics.
Case Studies
- Study on Cancer Cell Lines :
- Evaluation of Proteostasis Modulation :
Summary of Findings
Properties
CAS No. |
103439-95-8 |
|---|---|
Molecular Formula |
C14H11NO6S |
Molecular Weight |
321.31 g/mol |
IUPAC Name |
4-(benzenesulfonylmethyl)-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H11NO6S/c16-14(17)10-6-7-11(13(8-10)15(18)19)9-22(20,21)12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) |
InChI Key |
HRMGRKAHDIORQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















